
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride is an organic compound that belongs to the class of alpha, beta-unsaturated carbonyl compounds These compounds are characterized by the presence of a carbonyl group conjugated with an alkene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride typically involves the following steps:
Formation of the alpha, beta-unsaturated carbonyl compound: This can be achieved through aldol condensation or the Perkin reaction, where an aldehyde or ketone reacts with an ester in the presence of a base.
Introduction of the ethyl and methoxy groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and methanol.
Formation of the propanoyl chloride: This step involves the reaction of the alpha, beta-unsaturated carbonyl compound with thionyl chloride or oxalyl chloride to form the corresponding acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of starting materials: Large-scale production of the required aldehydes, ketones, and esters.
Optimization of reaction conditions: Ensuring high yield and purity through controlled temperature, pressure, and use of catalysts.
Purification and isolation: Techniques such as distillation, crystallization, and chromatography are employed to obtain the final product in pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into saturated carbonyl compounds.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated carbonyl compounds.
Substitution: Corresponding substituted products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials.
Wirkmechanismus
The mechanism of action of (alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various intermediates and products. The specific pathways and targets depend on the nature of the reactions and the conditions employed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl vinyl ketone: An alpha, beta-unsaturated ketone with similar reactivity.
Acrolein: An alpha, beta-unsaturated aldehyde.
Methyl acrylate: An alpha, beta-unsaturated ester.
Acrylamide: An alpha, beta-unsaturated amide.
Uniqueness
(alphaR,betaR)-beta-Ethyl-3-methoxy-alpha-methylbenzenepropanoyl Chloride is unique due to its specific structural features, including the presence of ethyl and methoxy groups, which impart distinct reactivity and properties. This uniqueness makes it valuable for specific applications in synthesis and research.
Eigenschaften
Molekularformel |
C13H17ClO2 |
|---|---|
Molekulargewicht |
240.72 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-2-methylpentanoyl chloride |
InChI |
InChI=1S/C13H17ClO2/c1-4-12(9(2)13(14)15)10-6-5-7-11(8-10)16-3/h5-9,12H,4H2,1-3H3 |
InChI-Schlüssel |
GPVMMZKMTSGGKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)OC)C(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-(Trimethylammonium)benzyl] Methanethiosulfonate Bromide](/img/structure/B13839767.png)
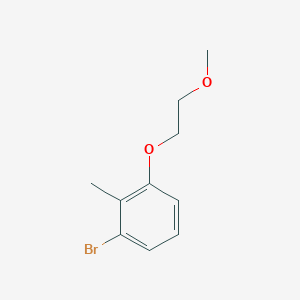
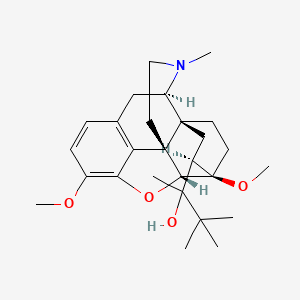
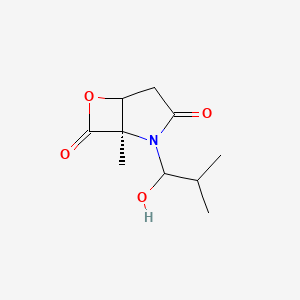
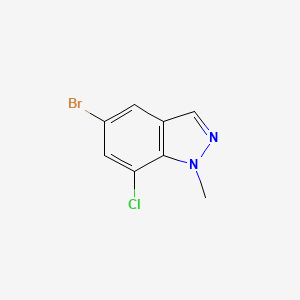
![(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-(2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-2-oxoethoxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13839793.png)

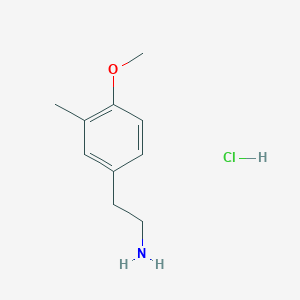
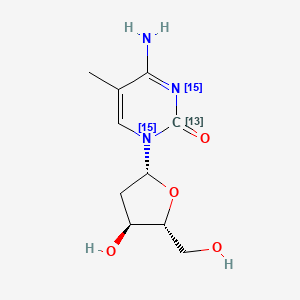
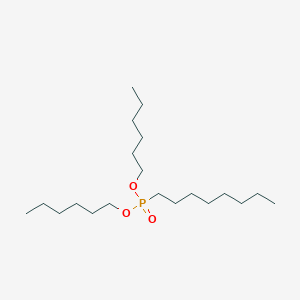
![(6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol](/img/structure/B13839839.png)

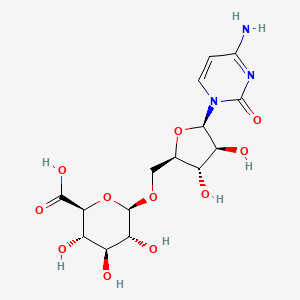
![1-(2-Amino-3,4-bis((tert-butyldimethylsilyl)oxy) Des-4-(cyclopropylethynyl)-2H-benzo[d][1,3]oxazin-2-one Efavirenz](/img/structure/B13839851.png)
